N-(α,α-二甲基苯乙基)甲酰胺

描述

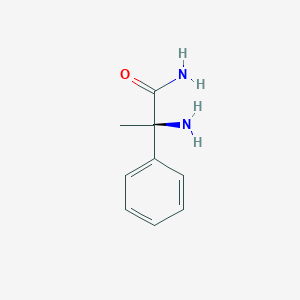

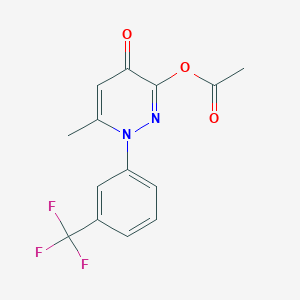

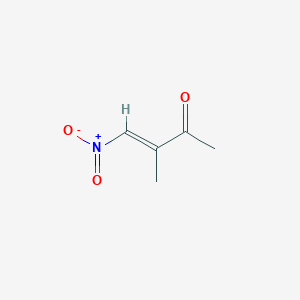

N-(alpha,alpha-Dimethylphenethyl)formamide is a chemical compound that belongs to the class of formamides. Formamides are amides derived from formic acid and generally exhibit a wide range of chemical and physical properties, which make them useful in various chemical reactions and as intermediates in the synthesis of other compounds.

Synthesis Analysis

The synthesis of formamides, including N-(alpha,alpha-Dimethylphenethyl)formamide, can be achieved through several methods. One approach is the photoinduced oxidative formylation of N,N-dimethylanilines with molecular oxygen, which does not require an external photocatalyst and provides the corresponding formamides in good yields under mild reaction conditions . Another method involves the reaction of formic acid with isocyanates derived from N-Fmoc alpha-amino acids/peptide acids, catalyzed by DMAP, yielding stable formamides as crystalline solids . Additionally, N-formyl imide has been used as an N-formylating agent for the direct synthesis of N-formamides, which is notable for its operational simplicity and metal-free conditions .

Molecular Structure Analysis

The molecular structure of formamides, including N-(alpha,alpha-Dimethylphenethyl)formamide, is characterized by the presence of a formyl group attached to an amine. In the case of N,N'-bis(2,6-diisopropylphenyl)formamidine, a related compound, the molecule crystallizes in an E-anti configuration with tautomeric disorder of the N-bonded H atoms . For N-(2,6-Diisopropylphenyl)formamide, the structure is non-planar with the phenyl ring tilted at a significant dihedral angle with respect to the formamide group, which is the largest known among structurally characterized formamides .

Chemical Reactions Analysis

Formamides, including N-(alpha,alpha-Dimethylphenethyl)formamide, can participate in various chemical reactions. They can act as photosensitizers in photoinduced reactions , serve as intermediates in the synthesis of other compounds , and be used as carbonyl sources in the synthesis of heterocyclic compounds such as benzimidazoles and quinazolinones . The efficient preparation of N-methylformamide, a related compound, has been developed for use as an antitumor agent, demonstrating the potential medicinal applications of formamides .

Physical and Chemical Properties Analysis

The physical and chemical properties of formamides are influenced by their molecular structure. Monte Carlo simulations have been used to investigate the structural properties of liquid formamide—N,N-dimethylformamide mixtures, revealing that local spatial regions with the structure of pure components are conserved in a wide range of concentrations . This suggests that the physical properties of formamides can be fine-tuned by mixing with other similar compounds. The hydrogen bonding capabilities of formamides, as seen in N-(2,6-Diisopropylphenyl)formamide, where molecules are linked via N—H⋯O hydrogen bonds forming infinite chains, are crucial for their solubility and interaction with other molecules .

科学研究应用

相关化合物的生物学和环境效应

乙酰胺和甲酰胺衍生物的生物学效应:对乙酰胺、甲酰胺及其衍生物(包括二甲基衍生物)的毒理学和生物学效应进行了全面综述。这些化学物质具有重要的商业价值,而新的数据极大地增强了我们对其生物学意义的理解。综述还包括对环境毒理学的讨论,反映了人们对这些材料的生物学和环境影响的广泛兴趣 (Kennedy, 2001)。

化学和生物化学

丙烯酰胺的化学和安全性:对丙烯酰胺(一种全球使用的反应性分子)的综合综述突出了其应用、化学、代谢和毒理学。尽管丙烯酰胺具有工业用途,但其在食品中的存在及其潜在健康影响已促使对其生物化学和安全性进行广泛研究,从而加深了对其作用和影响的理解 (Friedman, 2003)。

神经学应用

神经系统疾病中的沙芬酰胺:沙芬酰胺(一种 α-氨基酰胺)的开发和应用说明了其在帕金森病管理中的实用性及其在其他神经和肌肉疾病中的潜力。这篇综述涵盖了沙芬酰胺从弱抗惊厥药到强效治疗选择的发展,强调了理解特定化学官能团及其生物学效应的重要性 (Wasan 等人,2020)。

环境应用

具有皱缩聚酰胺薄膜的纳滤膜:纳滤膜技术的最新进展展示了皱缩聚酰胺薄膜的应用,突出了它们在水处理中增强的分离性能。这篇批判性综述涵盖了这些膜的机制、性能和环境应用,展示了材料科学和环境工程的交叉 (Shao 等人,2022)。

安全和危害

While specific safety and hazard information for NDMF is not available in the search results, it’s important to note that DMF, a related compound, has been associated with several safety hazards. DMF is known to be incompatible with a wide variety of substances and has resulted in many incidents over the years .

属性

IUPAC Name |

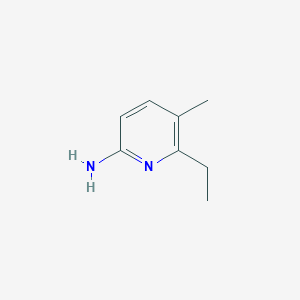

N-(2-methyl-1-phenylpropan-2-yl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-11(2,12-9-13)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDURGCJDOKTFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401279270 | |

| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(alpha,alpha-Dimethylphenethyl)formamide | |

CAS RN |

52117-13-2 | |

| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52117-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(alpha,alpha-Dimethylphenethyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052117132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1,1-Dimethyl-2-phenylethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401279270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(α,α-dimethylphenethyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

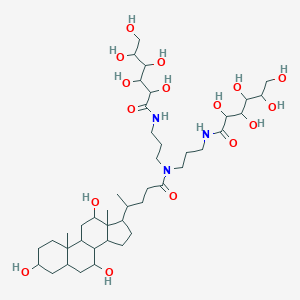

![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2,3a-trimethyl-6,6a-dihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B134344.png)

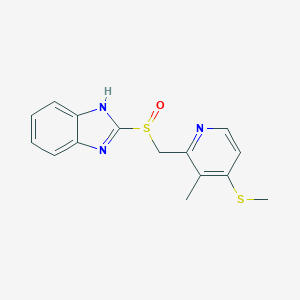

![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)